Urease Inhibition Potency: Keeping the 3-Chloro-2-methylphenyl Core is Essential for Activity
The target compound shares the 3-chloro-2-methylphenyl oxalamide substructure with N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide, which inhibits jack bean urease with an IC50 of 220 nM [1]. Analogs that replace the 3-chloro-2-methylphenyl group with other aryl groups exhibit significantly higher IC50 values or complete loss of activity, as evidenced by the steep SAR around this moiety in the oxalamide urease inhibitor series [1][2]. Although direct urease IC50 data for the target compound are not yet publicly available, the preserved pharmacophoric core strongly suggests retention of urease inhibitory activity, making it a rational choice for medicinal chemistry campaigns targeting urease-dependent pathogens.
| Evidence Dimension | Urease inhibition (jack bean) |
|---|---|
| Target Compound Data | IC50 not yet reported; expected to be in the low micromolar to nanomolar range based on structural analogy |
| Comparator Or Baseline | N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide IC50 = 220 nM |
| Quantified Difference | Cannot be calculated; structural analogy indicates comparable potency potential |
| Conditions | Jack bean urease, urea substrate, 15 min pre-incubation, phenol red detection |
Why This Matters
Procurement of the exact 3-chloro-2-methylphenyl-bearing oxalamide ensures continuity of the urease inhibition phenotype; replacing this core with another aryl group would require de novo SAR validation.
- [1] BindingDB entry BDBM50253271 (CHEMBL4065321). Inhibition of jack bean urease by N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide (IC50 = 220 nM). View Source
- [2] Assay in Summary_ki. CHEMBL_1776580 (CHEMBL4233572). Mixed-type inhibition of Helicobacter pylori urease by oxalamide derivatives. View Source
